1,2,3,4-Tetrabromobutane
Overview
Description
Synthesis Analysis
While the specific synthesis routes for 1,2,3,4-Tetrabromobutane are not directly detailed in the available literature, related compounds such as 1,1,4,4-tetranitrobutane-2,3-diol and its derivatives have been synthesized through various methods. These methods often involve halogenation reactions where bromine atoms are introduced into organic molecules, showcasing the potential synthesis routes that could be applied to 1,2,3,4-Tetrabromobutane. For example, 1,4-dibromo- and 1,4-dichloro-1,1,4,4-tetranitrobutane-2,3-diol dinitrates have been synthesized, indicating the feasibility of analogous processes for tetrabromobutane derivatives (Fedorov et al., 1992).
Scientific Research Applications
Physical and Chemical Properties :
- Physical State: Research on similar compounds like 2-methylbutane-1,2,3,4-tetraol (a derivative of isoprene) indicates that such compounds exhibit liquid-like states under certain atmospheric conditions, which could be relevant for understanding the behavior of 1,2,3,4-Tetrabromobutane in similar environments (Lessmeier et al., 2018).
- Spectral Studies: Infrared and Raman spectral studies of meso-1,2,3,4-tetrabromobutane provide insights into its molecular structure and the vibrational behavior of its chemical bonds (Crowder, 1979).
Health and Environmental Impact :
- Allergic Reactions: 1,2-dibromo-2,4-dicyanobutane, a compound related to 1,2,3,4-Tetrabromobutane, has been identified as a cause of sensitization in humans, highlighting the potential for allergic reactions to similar brominated compounds (Ginkel & Rundervoort, 1995).
- Reproductive Effects: A study on 1,2,3,4-tetrabromobutane found that it may have adverse effects on male reproductive function, suggesting caution in its handling and use (Simon, Tardiff, & Borzelleca, 1978).
Industrial and Synthetic Applications :
- Polymer Research: Research into bromo-containing bisalkene derivatives such as 2,2,3,3-tetrabromobutane-1.4-diol and its applications in polymer science highlights the utility of 1,2,3,4-Tetrabromobutane in material science (Gao Chang-you, 1999).
- Electrochemical Applications: Studies on the electrochemical reduction of similar compounds like 1,4-dibromobutane provide insights into potential applications of 1,2,3,4-Tetrabromobutane in electrochemical processes (Dahm & Peters, 1996).
Molecular and Structural Analysis :
- X-ray Crystallography: Studies involving X-ray crystallographic analysis of compounds structurally similar to 1,2,3,4-Tetrabromobutane, such as 1,1,4,4-tetraphenylbutane-1,2,3,4-tetrol, provide valuable information on the molecular arrangement and potential chemical reactivity (Barton et al., 2013).
Safety And Hazards
When handling 1,2,3,4-Tetrabromobutane, it’s important to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
properties
IUPAC Name |
1,2,3,4-tetrabromobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRZLIGHKHRTRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CBr)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883686 | |
Record name | Butane, 1,2,3,4-tetrabromo- | |
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Molecular Weight |
373.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 1,2,3,4-Tetrabromobutane | |
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Vapor Pressure |
0.00672 [mmHg] | |
Record name | 1,2,3,4-Tetrabromobutane | |
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Product Name |
1,2,3,4-Tetrabromobutane | |
CAS RN |
1529-68-6 | |
Record name | 1,2,3,4-Tetrabromobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1529-68-6 | |
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Record name | 1,2,3,4-Tetrabromobutane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529686 | |
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Record name | Tetrabromobutane | |
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Record name | Butane, 1,2,3,4-tetrabromo- | |
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Record name | Butane, 1,2,3,4-tetrabromo- | |
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Record name | 1,2,3,4-tetrabromobutane | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1,2,3,4-Tetrabromobutane in studying the thermal decomposition of polymers?
A1: [] 1,2,3,4-Tetrabromobutane (TBB) is used as a model compound to investigate the flame-retardant properties of bromine-containing compounds in poly(ethylene terephthalate) (PET) fabrics. While TBB doesn't significantly alter the thermal decomposition temperature of PET [], analysis reveals that bromine from TBB is incorporated into the decomposition products. This suggests that vinyl groups, formed during PET degradation, react with hydrogen bromide released from TBB, leading to brominated products. This provides insights into how bromine-containing compounds can enhance the flame retardancy of polymers.
Q2: Can you describe the dissolution of gold in dilute nitric acid and the role of metal chlorides?
A2: [] While gold is typically resistant to nitric acid, research has shown that it can be dissolved in dilute nitric acid (0.1-2 mol dm-3) when combined with specific metal chlorides. This enhanced oxidizing ability is attributed to the formation of highly reactive nitryl (NO2+) ions in the presence of concentrated salts. The effectiveness of chloride salts in promoting gold dissolution follows the order: Et4N+ << Na+ < Li+ < Ca2+ < Mg2+. The dissolution rate of gold increases with increasing temperature and concentration of the metal chloride salts [].
Q3: How does 1,2,3,4-Tetrabromobutane help understand the oxidation mechanism of dilute nitric acid?
A3: [] While not directly involved in the gold dissolution study, the research paper highlights the use of 1,2,3,4-Tetrabromobutane in a separate experiment demonstrating the oxidizing power of dilute nitric acid. Researchers successfully brominated trans-1,4-dibromo-2-butene to 1,2,3,4-tetrabromobutane using dilute nitric acid (2.0 mol dm-3) containing lithium bromide and lithium chloride. This reaction, along with others described in the paper, provides evidence that dilute nitric acid can effectively oxidize bromide ions to bromine in the presence of concentrated salts, further supporting the proposed mechanism for enhanced gold dissolution.
Q4: Are there any known toxicological concerns associated with 1,2,3,4-Tetrabromobutane?
A4: [] While this specific paper focuses on the chemical reactions and material properties of 1,2,3,4-Tetrabromobutane, a separate study [] investigated its potential mutagenic and adverse reproductive effects in rats. This highlights the importance of considering the broader toxicological profile of chemical compounds, even when the primary research focus is on their physicochemical properties.
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